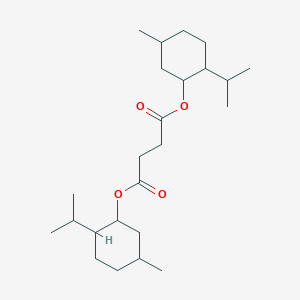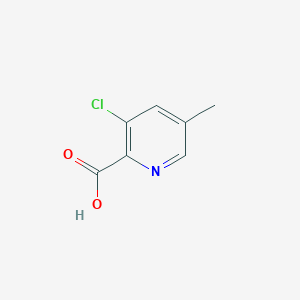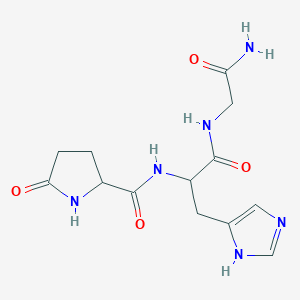![molecular formula C8H16O5 B12280653 [2-(2-Ethoxyethoxy)ethoxy]acetic acid CAS No. 7743-98-8](/img/structure/B12280653.png)
[2-(2-Ethoxyethoxy)ethoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is an organic compound with the molecular formula C8H16O5. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a [2-(2-ethoxyethoxy)ethoxy] group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- typically involves the reaction of ethylene glycol monoethyl ether with ethylene oxide, followed by the reaction with chloroacetic acid. The reaction conditions usually include the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .
Aplicaciones Científicas De Investigación
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer for nanoparticles.
Biology: The compound is used in the formulation of biocompatible materials and as a surfactant modifier.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with other molecules through van der Waals forces. These interactions can influence the stability and reactivity of the compound in different environments .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyethyl acetate: This compound is an ester of ethoxyethanol and acetic acid and is used as a solvent.
Uniqueness
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific ethoxyethoxyethoxy group, which imparts distinct chemical properties and applications. Its ability to stabilize nanoparticles and its use in biocompatible systems make it particularly valuable in scientific research and industrial applications .
Propiedades
Número CAS |
7743-98-8 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-[2-(2-ethoxyethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C8H16O5/c1-2-11-3-4-12-5-6-13-7-8(9)10/h2-7H2,1H3,(H,9,10) |
Clave InChI |
FYRBJJHCFFXENF-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)

![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)



![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)

![Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B12280649.png)

